2,2,2-Trichloro-N,N-dimethylacetamide

Descripción general

Descripción

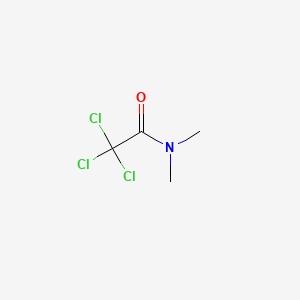

2,2,2-Trichloro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6Cl3NO. It is primarily used in organic synthesis as a catalyst, solvent, and ligand for catalysts. This compound is known for its strong electrophilic chlorinating properties, making it a valuable reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,2-Trichloro-N,N-dimethylacetamide can be synthesized through the reaction of dimethylamine with trichloroacetyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of trichloroacetyl chloride and dimethylamine, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,2,2-Trichloro-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

Chlorination: It acts as a chlorinating agent in various organic reactions.

Acylation: The compound can be used in acylation reactions to introduce the trichloroacetyl group into other molecules.

Cyclization: It can participate in cyclization reactions to form cyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and other inert solvents.

Temperature: Reactions are typically conducted at controlled temperatures to prevent side reactions and decomposition.

Major Products Formed:

Substituted Amides: Formed through nucleophilic substitution.

Chlorinated Compounds: Resulting from chlorination reactions.

Acylated Products: From acylation reactions.

Aplicaciones Científicas De Investigación

Example Reaction

A common method involves the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents. The general reaction can be represented as:

Solvent in Organic Reactions

2,2,2-Trichloro-N,N-dimethylacetamide serves as an effective solvent for various organic reactions due to its ability to dissolve a wide range of polar and non-polar compounds. It is particularly useful in nucleophilic substitution reactions and acylation processes.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic applications:

- Antithyroid Activity : Research indicates that it may interfere with iodine incorporation into thyroglobulin, potentially serving as an anti-thyroid agent. A study demonstrated that it forms a charge-transfer complex with iodine, indicating its ability to sequester iodine effectively .

- Antibacterial Properties : Its use has been explored in treating inflammatory and infectious diseases due to its antibacterial effects .

Chemical Intermediate

In industrial settings, this compound is used as an intermediate in the synthesis of other chemicals. Its chlorinated structure makes it a valuable precursor for creating various derivatives.

Polymer Chemistry

The compound is also employed in polymer chemistry for synthesizing specialty polymers that require specific functional groups for enhanced properties.

Case Study 1: Antithyroid Activity Investigation

A study conducted by Martini et al. evaluated the interaction between this compound and iodine using the Benesi-Hildebrand method. The results indicated a high charge-transfer complex formation constant (KCT > 100 M⁻¹), suggesting significant potential for anti-thyroid applications .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of this compound against various pathogens. The findings demonstrated notable efficacy in inhibiting bacterial growth, supporting its potential use in pharmaceutical formulations aimed at treating infections .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trichloro-N,N-dimethylacetamide involves its strong electrophilic properties. The compound can readily react with nucleophiles, leading to the formation of new chemical bonds. Its chlorinating ability allows it to introduce chlorine atoms into organic molecules, thereby modifying their chemical structure and properties .

Comparación Con Compuestos Similares

2-Chloro-N,N-dimethylacetamide: Similar in structure but with only one chlorine atom.

2,2,2-Trichloroacetamide: Lacks the dimethylamino group.

N,N-Dimethylacetamide: Does not contain any chlorine atoms.

Uniqueness: 2,2,2-Trichloro-N,N-dimethylacetamide is unique due to its combination of three chlorine atoms and a dimethylamino group, which imparts strong electrophilic and nucleophilic properties. This makes it a versatile reagent in various chemical reactions, distinguishing it from other similar compounds .

Actividad Biológica

2,2,2-Trichloro-N,N-dimethylacetamide (TCDMA) is a chlorinated derivative of N,N-dimethylacetamide (DMAc) that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TCDMA, including its mechanisms of action, toxicological effects, and potential therapeutic applications.

TCDMA is characterized by the presence of three chlorine atoms attached to the trichloromethyl group, which enhances its reactivity compared to other acetamides. This reactivity allows TCDMA to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The trichloromethyl group can undergo metabolic transformations, resulting in active metabolites that may exert their effects through different pathways .

| Property | TCDMA | DMAc |

|---|---|---|

| Molecular Formula | C4H6Cl3NO | C4H9NO |

| Chlorine Atoms | 3 | 0 |

| Solubility | High in organic solvents | High in water |

| Reactivity | High | Moderate |

Toxicological Effects

Research indicates that TCDMA may exhibit significant toxicological effects. A study on occupational exposure to DMAc and its derivatives highlighted potential health risks associated with inhalation and dermal absorption. The metabolite N-methylacetamide (NMA), formed from DMAc, was found at elevated levels in workers exposed to TCDMA, suggesting a similar metabolic pathway .

Case Study: Occupational Exposure

In a study involving workers at a synthetic acrylic fiber factory, urine samples were analyzed for concentrations of DMAc and its metabolites. The results showed high levels of NMA in workers engaged in tasks that involved direct contact with TCDMA. Urinary NMA concentrations ranged from 1.5 to 173.6 mg/g creatinine, indicating significant dermal absorption and potential systemic exposure .

Antimicrobial Properties

TCDMA has shown promise as an antimicrobial agent. Its structural similarity to DMAc, which has been reported to possess antibacterial effects, suggests that TCDMA may also inhibit bacterial growth. Research indicates that compounds with chlorinated groups often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .

Anti-thyroid Activity

Recent studies have suggested that TCDMA may interfere with thyroid hormone biosynthesis by sequestering iodine. This interaction could inhibit the incorporation of iodine into thyroglobulin, potentially leading to anti-thyroid effects. The formation of charge-transfer complexes between TCDMA and iodine has been experimentally verified using spectroscopic methods .

Research Findings

A variety of studies have explored the biological implications of TCDMA:

- In vitro Studies : Laboratory experiments have demonstrated that TCDMA can induce cytotoxicity in certain cell lines, likely due to its reactive nature.

- Animal Studies : Inhalation studies in mice exposed to DMAc derivatives revealed no significant increase in tumor incidence; however, non-neoplastic lesions were noted in liver tissues at higher exposure levels .

Table 2: Summary of Biological Studies

Propiedades

IUPAC Name |

2,2,2-trichloro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-8(2)3(9)4(5,6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBMKQSRUSKSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223214 | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-33-0 | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.